(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate (2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013656
InChI: InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21?,22+/m0/s1
SMILES:
Molecular Formula: C25H33NO7
Molecular Weight: 459.5 g/mol

(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.:

Cat. No.: VC16013656

Molecular Formula: C25H33NO7

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate -

Specification

Molecular Formula C25H33NO7
Molecular Weight 459.5 g/mol
IUPAC Name [(2S,3R)-3,4-dihydroxybutan-2-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Standard InChI InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21?,22+/m0/s1
Standard InChI Key LGJUQORSIRVXFT-QNGGVGCWSA-N
Isomeric SMILES C[C@@H]([C@@H](CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, [(2S,3R)-3,4-dihydroxybutan-2-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate, reflects its intricate architecture. Key features include:

  • Chiral centers: The (2S,3R) configuration at the dihydroxybutan-2-yl moiety ensures stereochemical specificity.

  • Benzyloxy group: A 4-(benzyloxy)phenyl substituent enhances lipophilicity, potentially influencing membrane permeability.

  • tert-Butoxycarbonyl (Boc) protection: The Boc group safeguards the amine functionality during synthetic steps .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>33</sub>NO<sub>7</sub>
Molecular Weight459.5 g/mol
CAS NumberNot publicly disclosed
PubChem CID71463653
Stereochemistry(2S,3R) configuration

The canonical SMILES string, CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C, confirms the spatial arrangement of functional groups.

Spectroscopic and Computational Data

  • InChIKey: LGJUQORSIRVXFT-QNGGVGCWSA-N.

  • Mass spectrometry: The molecular ion peak at m/z 459.5 aligns with the theoretical molecular weight.

  • Tautomerism: The presence of hydroxyl and carbonyl groups suggests potential keto-enol tautomerism under specific pH conditions .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves sequential protection, coupling, and deprotection steps :

  • Amino protection: Introduction of the Boc group to the amine precursor using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF).

  • Esterification: Coupling the Boc-protected amino acid with (2S,3R)-3,4-dihydroxybutan-2-ol via Steglich esterification (DCC/DMAP).

  • Benzyloxy group installation: Williamson ether synthesis to attach the 4-benzyloxyphenyl moiety.

Critical Reaction Conditions

  • Temperature: 0–25°C for Boc protection to minimize side reactions.

  • Solvents: Anhydrous THF or dichloromethane to prevent hydrolysis.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for efficient ester bond formation .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity.

  • Crystallography: Limited data exist, but analogous compounds exhibit monoclinic crystal systems (e.g., P2<sub>1</sub> space group) .

Research Applications and Case Studies

Medicinal Chemistry

  • Prodrug development: The Boc group enables controlled release of amine-containing therapeutics in vivo .

  • Peptide mimetics: Incorporation into pseudopeptide backbones enhances metabolic stability.

Material Science

  • Chiral catalysts: The (2S,3R) configuration facilitates asymmetric synthesis of β-amino alcohols, achieving enantiomeric excess (ee) >98% .

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